molecular formula C8H18N2O4Si B14748473 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate CAS No. 3124-47-8

3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate

Cat. No.: B14748473
CAS No.: 3124-47-8
M. Wt: 234.32 g/mol
InChI Key: KREWNBOALZWQOR-UHFFFAOYSA-N
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Description

3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound is characterized by the presence of a silyl group, which is a silicon-containing functional group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate typically involves the reaction of an amine with a carbamoyl chloride in the presence of a base. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate involves its interaction with specific molecular targets and pathways. The silyl group provides stability and resistance to nucleophilic attack, making it an effective protecting group. The carbamate moiety can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is unique due to the presence of the silyl group, which provides additional stability and resistance to nucleophilic attack compared to other carbamates. This makes it particularly useful in applications where stability under various conditions is required.

Properties

CAS No.

3124-47-8

Molecular Formula

C8H18N2O4Si

Molecular Weight

234.32 g/mol

IUPAC Name

3-[carbamoyloxymethyl(dimethyl)silyl]propyl carbamate

InChI

InChI=1S/C8H18N2O4Si/c1-15(2,6-14-8(10)12)5-3-4-13-7(9)11/h3-6H2,1-2H3,(H2,9,11)(H2,10,12)

InChI Key

KREWNBOALZWQOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCOC(=O)N)COC(=O)N

Origin of Product

United States

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